N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride
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Overview
Description
N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve solvent-free methods or the use of mild heating.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound can react with a variety of reagents under different conditions. For example, nucleophilic substitution reactions may involve the use of strong bases or acids to facilitate the replacement of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share a similar cyanoacetamide structure and are used in the synthesis of various heterocyclic compounds.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole derivatives: These compounds also feature a heterocyclic core and are used in various medicinal and industrial applications.
Uniqueness
N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride is unique due to its specific thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c1-20-8-7-13-14(10-18)17(22-15(13)11-20)19-16(21)9-12-5-3-2-4-6-12;/h2-6H,7-9,11H2,1H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPPDCRGIMQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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